Ethylestrenol

Description

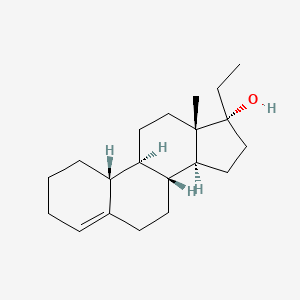

Structure

2D Structure

Propriétés

IUPAC Name |

17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXRBFRFYPMWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859559 | |

| Record name | 19-Norpregn-4-en-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO CREAMY WHITE | |

CAS No. |

965-90-2 | |

| Record name | ethylestrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-78 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Strategies for Ethylestrenol and Analogues

Original Synthetic Pathways of Ethylestrenol

Original synthetic routes for this compound involve the modification of suitable steroid starting materials. While specific detailed original pathways for this compound synthesis are not extensively detailed in the provided search results, patents from the mid-20th century are referenced as synthesis sources. drugbank.com The synthesis of related 17α-alkyl-19-nortestosterones was reported as early as 1957. wikipedia.org this compound itself was first described in 1959 and introduced for medical use in 1961. ebi.ac.ukwikipedia.org

Chemical Modifications of the 19-Nortestosterone Core to Yield this compound

This compound is a 17α-alkylated derivative of nandrolone (B1676933) (19-nortestosterone). iiab.me This indicates that a key synthetic strategy involves modifying the 19-nortestosterone structure. The conversion of 19-nortestosterone to this compound requires the introduction of a 17α-ethyl group and the absence of a ketone group at the C3 position, which is present in norethandrolone (B1679909), the active metabolite of this compound. ebi.ac.ukiiab.mewikipedia.org The synthesis of 19-nor-17-alpha-ethyltestosterone (norethandrolone) has been described, and this compound is a 3-deketo derivative of norethandrolone. iiab.menih.gov This suggests that a pathway could involve the synthesis of norethandrolone followed by reduction or removal of the C3 ketone.

Stereoselective Introduction of Alkyl Groups at the C17 Position

The introduction of an alkyl group, such as the ethyl group in this compound, at the C17 position of the steroid core is a critical step in the synthesis of many anabolic steroids. This alkylation is typically performed stereoselectively to yield the desired 17α configuration. Research on stereoselective synthesis in steroids, including the introduction of groups at C17, has been explored using various methods. For instance, stereoselective alkylation of steroidal 17-ketones has been achieved using lithium derivatives of alkynes. beilstein-journals.org Another approach involves the stereoselective attack on the carbonyl group at C17 by organometallic reagents. beilstein-journals.org Studies on stereocontrolled synthesis of steroid side chains also highlight the importance of achieving specific stereochemistry at carbons like C17. acs.orgacs.org In the context of 19-nor steroids, the introduction of a 17α-ethyl group on nandrolone results in norethandrolone. nih.gov The stereochemistry at C17 is crucial for the biological activity of these compounds.

Comparative Synthetic Routes to Related Androgenic-Anabolic Steroids

This compound belongs to the class of 17α-alkylated 19-nortestosterone derivatives. iiab.me Comparative synthetic routes to related anabolic-androgenic steroids (AAS) often involve similar core modifications of testosterone (B1683101) or 19-nortestosterone. For example, other 17α-alkylated 19-nor AAS include mibolerone, normethandrone, and propetandrol. iiab.me The synthesis of these compounds would involve introducing different alkyl groups or modifying other positions on the 19-nortestosterone skeleton.

Molecular Mechanisms of Action of Ethylestrenol

Androgen Receptor (AR) Agonism and Binding Kinetics

Ethylestrenol functions as an agonist of the androgen receptor. wikipedia.orgiiab.me The interaction with the AR is a key step in mediating its anabolic and androgenic effects. wikipedia.org

Relative Binding Affinity to the Androgen Receptor (AR)

Studies have investigated the relative binding affinity (RBA) of this compound for the androgen receptor. Compared to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), this compound demonstrates a very low affinity for the human serum sex hormone-binding globulin (SHBG). wikipedia.orgiiab.me Its affinity for the androgen receptor is also reported to be very low, approximately 5% of that of testosterone and 2% of that of dihydrotestosterone. wikipedia.orgiiab.me Some research indicates that the RBA of this compound for the AR in rat and rabbit skeletal muscle and rat prostate was too low to be accurately determined in certain in vitro systems using [³H]methyltrienolone as the ligand. oup.comguidetopharmacology.orgoup.comcolab.ws

The following table summarizes the relative binding affinities of several compounds to the human androgen receptor, with dihydrotestosterone (DHT) set at 100% for comparison.

| Compound | hAR (%) |

| 5α-Dihydrotestosterone | 100 |

| Nandrolone (B1676933) | 92 |

| Norethandrolone (B1679909) | 22 |

| 5α-Dihydronorethandrolone | 14 |

| This compound | 2 |

| Testosterone | 38 |

| Metribolone | 110 |

Note: Data is relative to hAR binding affinity of 5α-Dihydrotestosterone (DHT) = 100%.

Comparative Androgen Receptor Binding in Different Tissues (e.g., Skeletal Muscle vs. Prostate)

Research comparing the competitive binding of various anabolic steroids, including this compound, to androgen receptors in skeletal muscle (rat and rabbit) and prostate tissue (rat) found that the binding of this compound was very low, making its relative binding affinity difficult to determine accurately in these tissues using the methodology employed. oup.comguidetopharmacology.orgoup.comcolab.ws The competition pattern for AR binding was generally similar in muscle and prostate for many steroids, although DHT showed a higher RBA in the prostate. oup.comoup.comcolab.ws Skeletal muscle has significantly lower 5α-reductase activity compared to the prostate, which influences the metabolism of testosterone and other substrates in these tissues. nih.govoup.com

Influence of the 3-Deketo Structure on Androgen Receptor Interaction

This compound is characterized by the absence of a 3-keto group, being a 3-deketo-19-nortestosterone derivative. iiab.memedscape.com This structural feature, the deletion of the 3-keto group, appears to contribute to a reduction in androgen receptor binding affinity. medscape.com

Post-receptor Mechanisms: Stimulation of RNA Polymerase and Protein Synthesis

Upon binding to the cytoplasmic protein receptor (AR), the hormone-receptor complex translocates into the nucleus. wikipedia.orggoogle.com In the nucleus, this complex interacts with specific DNA sequences known as androgen response elements (AREs), modulating gene transcription. nih.govwikipedia.orgfrontiersin.org This interaction leads to the stimulation of RNA polymerase and the subsequent synthesis of specific RNA and proteins. google.comoup.com This increased protein synthesis is a fundamental aspect of the anabolic actions of androgens and AAS like this compound, contributing to effects such as increased muscle mass. wikipedia.orgoup.com

Role of Molecular Chaperones and Cofactors in Steroid Receptor Action

Like other steroid receptors, the unbound androgen receptor exists in the cytoplasm as an inactive complex associated with molecular chaperones, including heat-shock protein 90 (Hsp90) and p23, along with co-chaperones. nih.govfrontiersin.orgdrugbank.com Upon ligand binding (e.g., this compound), the AR undergoes conformational changes, leading to the dissociation of heat-shock proteins and the recruitment of coactivator proteins. nih.govfrontiersin.orgdrugbank.com These cofactors play a crucial role in modulating the transcriptional activity of the AR-ligand complex by influencing its interaction with DNA and the transcriptional machinery. nih.govfrontiersin.orgdrugbank.com Phosphorylation of the AR is also an important regulatory mechanism for receptor function. nih.gov

Estrogen Receptor (ER) Interaction and Activity

Investigation of Estrogenic Activity and Potential Receptor Modulation

This compound exhibits low estrogenic activity. wikipedia.orgiiab.me This low activity is attributed in part to its aromatization into ethylestradiol following its transformation into norethandrolone, its active metabolite. wikipedia.orgiiab.me While this compound has structural similarities to 17β estradiol (B170435) and ethynyl (B1212043) estradiol, which act on estrogen receptors alpha and beta, its estrogenic potential is considered low. japsonline.comjapsonline.com Studies investigating estrogenic activity using computational methods have predicted this compound to have potential estrogenic activity via estrogen agonist, estradiol 17β dehydrogenase stimulant, and estrone (B1671321) sulfotransferase simultaneously. japsonline.com

Molecular Docking Studies with Estrogen Receptor Proteins

Molecular docking studies have been employed to analyze the interaction of this compound with estrogen receptor proteins. These studies aim to understand the binding affinity and the specific amino acid residues involved in the interaction. The results of molecular docking analysis have shown that this compound interacts with estrogen receptor protein. japsonline.comresearchgate.net

Analysis of Alkyl and Pi-Alkyl Bond Formation with ER Amino Acid Residues

Molecular docking studies have revealed the formation of specific types of bonds between this compound and amino acid residues within the estrogen receptor protein. The interaction of this compound with the estrogen receptor protein occurs through the formation of alkyl and Pi-Alkyl bonds with several amino acid residues, including Leu346, Leu384, Leu428, Met388, Leu391, Ala350, Leu349, Phe404, and Leu387. japsonline.comresearchgate.net Additionally, van der Waals interactions with residues such as Gly521, His524, Glu353, Met343, Met421, Arg394, and Ile424 have been observed in these studies. japsonline.com The formation of hydrophobic or fat-soluble alkyl bonds is considered to play a role in the drug-receptor interaction mechanism. researchgate.net

Here is a table summarizing the amino acid residues involved in the interaction of this compound with the estrogen receptor protein based on molecular docking studies:

| Interaction Type | Amino Acid Residues |

| Alkyl and Pi-Alkyl | Leu346, Leu384, Leu428, Met388, Leu391, Ala350, Leu349, Phe404, Leu387 japsonline.comresearchgate.net |

| Van der Waals | Gly521, His524, Glu353, Met343, Met421, Arg394, Ile424 japsonline.com |

Aromatization Pathway Investigation to Ethylestradiol

This compound's low estrogenic activity is partly due to its aromatization into ethylestradiol. wikipedia.orgiiab.me This conversion occurs following its transformation into norethandrolone, its active metabolite. wikipedia.orgiiab.me Aromatization is a key metabolic pathway for some steroids, converting androgens into estrogens. wikipedia.orgeopcw.comnih.gov The removal of the C19 methyl group in nandrolone derivatives like this compound can decrease aromatization and estrogenicity. wikipedia.org

Progestogenic Activity and Receptor Affinities

This compound possesses strong progestogenic activity. wikipedia.orgiiab.me The removal of the C19 methyl group in 19-nortestosterone derivatives, such as this compound, can confer progestogenic activity. wikipedia.org The addition of a methyl or ethyl group at the C17α position to 19-nortestosterone derivatives can greatly increase progestogenic activity. wikipedia.org Studies have investigated the binding affinity of this compound to progesterone (B1679170) receptors. This compound has shown binding affinity for progesterone receptors, including the progesterone membrane receptor alpha (mPRα). nih.gov

Here is a table showing the relative binding affinity of some compounds to the human progesterone membrane receptor alpha (hu-mPRα):

| Compound | RBA (%) | pIC50 |

| Progesterone | 100 | 7.74 |

| This compound | 7.21 | 0.49 |

| Nandrolone | 7.20 | 0.48 |

| Allylestrenol | 7.04 | 0.32 |

| Ethisterone | 6.99 | 0.27 |

| Lynestrenol | 6.95 | 0.23 |

| 5α-Dihydronandrolone | 6.50 | -0.22 |

| 5α-Dihydrotestosterone | 6.16 | -0.56 |

| Androst-4-ene-3,17-dione | 6.02 | -0.70 |

| Testosterone | 6.02 | -0.70 |

Data derived from a study on steroid binding to progesterone membrane receptor alpha. nih.gov

Modulation of Intracellular Enzyme Activities

This compound has been shown to influence the activity of intracellular enzymes, particularly those in the liver.

This compound is known to induce hepatic microsomal enzymes. wikipedia.orgiiab.mecdnsciencepub.comgoogle.com Hepatic microsomal enzymes, primarily located in the endoplasmic reticulum of hepatocytes, are involved in the metabolism of various substances, including drugs and steroids. news-medical.net Studies in rats have shown that this compound enhances the NADPH-dependent hydroxylation of benzo(a)pyrene in the hepatic microsomal plus supernatant fraction. cdnsciencepub.com It also increases liver weight and microsomal phospholipid content, as well as the activities of NADPH cytochrome c reductase and diaphorase. cdnsciencepub.com Furthermore, this compound, similar to phenobarbital, influences microsomal protein content and cytochrome P-450 levels. cdnsciencepub.com This enzyme induction appears to contribute to the protection afforded by this compound against toxicity following poisoning by organophosphates in rats. ebi.ac.uk The induction of the microsomal enzyme system can lead to an increased metabolic rate. news-medical.net

Impact on Parathion (B1678463) and Paraoxon (B1678428) Inactivation Rates

Research has indicated that this compound can influence the metabolism of organophosphorus compounds like parathion and its active metabolite, paraoxon. Pretreatment with this compound has been shown to decrease the severity of parathion toxicity in rats nih.gov. This protective effect is associated with an increase in the parathion LD50 in male animals nih.gov.

Studies investigating the impact of this compound on cholinesterase inhibition caused by parathion and paraoxon have yielded specific data. Pretreatment with this compound decreased cholinesterase inhibition in the brain caused by parathion injection by 51%, but did not significantly affect inhibition caused by an equitoxic dose of paraoxon nih.gov. In plasma, this compound pretreatment decreased cholinesterase inhibition following parathion administration by 29%, with a smaller decrease (16%) observed following administration of an equitoxic dose of paraoxon nih.govresearchgate.net.

This compound has been found to increase the rate of inactivation of both parathion and paraoxon by liver microsomal enzyme preparations nih.govresearchgate.net. This suggests that enzyme induction plays a role in the protection afforded by this compound against organophosphate poisoning nih.govresearchgate.net.

Below is a summary of the impact of this compound pretreatment on cholinesterase inhibition in rats:

| Compound | Tissue | Cholinesterase Inhibition Decrease (%) |

| Parathion | Brain | 51 nih.gov |

| Paraoxon | Brain | Not significantly affected nih.gov |

| Parathion | Plasma | 29 nih.govresearchgate.net |

| Paraoxon | Plasma | 16 nih.govresearchgate.net |

Interactions with 5α-Reductase and 3α-Hydroxysteroid Dehydrogenase in Androgenic Tissues

This compound, being a synthetic steroid derived from nandrolone, interacts with enzymes involved in steroid metabolism, including 5α-reductase and 3α-hydroxysteroid dehydrogenase.

5α-Reductase is an enzyme that catalyzes the reduction of Δ4-3-oxo steroids, such as testosterone, to their 5α-reduced forms, like dihydrotestosterone (DHT) wikipedia.orgwikipedia.orgmedlineplus.gov. This conversion is crucial in certain androgenic tissues, where DHT is a more potent androgen receptor agonist than testosterone medscape.comwikipedia.org. There are multiple isoforms of 5α-reductase (Type 1, Type 2, and Type 3), with varying tissue distribution wikipedia.orgwikipedia.org.

3α-Hydroxysteroid dehydrogenase (3α-HSD) enzymes are involved in the interconversion of 3-ketosteroids and 3α-hydroxysteroids wikipedia.orgwikipedia.org. These enzymes play a role in the metabolism and inactivation of various steroids, including 5α-reduced androgens like DHT researchgate.netnih.govnih.gov. In some tissues, 3α-HSD can convert DHT to 3α-androstanediol, a metabolite with significantly lower affinity for the androgen receptor wikipedia.org.

This compound is a 17α-alkylated derivative of nandrolone wikipedia.org. Unlike testosterone, nandrolone and its derivatives like this compound are generally poor substrates for 5α-reductase in certain androgenic tissues wikipedia.org. This lack of significant conversion by 5α-reductase contributes to a higher anabolic-to-androgenic ratio compared to testosterone, as they are not converted to a more potent androgen in tissues rich in this enzyme, such as the prostate medscape.comwikipedia.org.

While direct studies detailing the specific interaction kinetics of this compound with various isoforms of 5α-reductase and 3α-HSD in androgenic tissues were not extensively found, the general metabolic fate and activity profile of 19-nor-17α-alkylated steroids provide insight. The structure of this compound suggests it would not undergo significant 5α-reduction. Its metabolism likely involves other pathways, potentially including 3α-HSD in certain tissues, which could influence the local concentration and activity of this compound or its metabolites.

The metabolic pathway of this compound involves its conversion to norethandrolone wikipedia.org. Further metabolism of norethandrolone can occur, including ring reduction and side-chain hydroxylation nih.gov. This compound can also be metabolized to ethylestradiol via aromatase after conversion to norethandrolone wikipedia.org.

Metabolism and Biotransformation Pathways of Ethylestrenol

Major Metabolites of Ethylestrenol

Studies investigating the metabolism of this compound have identified several key biotransformation products.

Norethandrolone (B1679909) (17α-ethyl-17β-hydroxy-4-estren-3-one) as a Primary Biotransformation Product

Norethandrolone is consistently identified as a major metabolite of this compound. Incubations of this compound with hepatic microsomal preparations from various species, including rats and cattle, have shown extensive biotransformation into norethandrolone nih.govebi.ac.ukresearchgate.netnih.govtandfonline.comnih.govnih.gov. This conversion involves the oxidation of the C-3 position, introducing a ketone group to the molecule nih.govebi.ac.ukwikipedia.org. Norethandrolone itself is also an anabolic steroid ebi.ac.ukwikipedia.org.

Identification of 17α-Ethyl-5β-estrane-3α,17β-diol (EED) as a Key Metabolite

Another significant metabolite identified is 17α-Ethyl-5β-estrane-3α,17β-diol (EED) ebi.ac.uknih.govnih.gov. This metabolite is formed through the reduction of norethandrolone, involving the reduction of the A-ring double bond and the 3-keto group ebi.ac.uknih.govnih.govtandfonline.comdshs-koeln.de. EED has been identified as a major metabolite in both in vitro and in vivo studies, including in cattle, and is considered a biological marker for the use of both this compound and norethandrolone ebi.ac.uknih.govnih.gov. Ward et al. also reported finding both the 5α and 5β isomers as metabolites of this compound in vivo tandfonline.com.

Minor Oxidative Metabolites (e.g., 17α-ethyl-3β,17β-dihydroxy-19-norandrost-4-ene)

In addition to the major metabolites, minor oxidative metabolites of this compound have also been observed. For instance, incubation of this compound with Rhizopus stolonifer, a fungus used as an in vitro model for mammalian metabolism, yielded 17α-ethyl-3β,17β-dihydroxy-19-norandrost-4-ene and 17α-ethyl-17β-hydroxy-19-norandrost-4-en-3-one nih.govresearchgate.netorientjchem.org. These transformations involve hydroxylation and oxidation at different positions of the steroid structure nih.govresearchgate.net. De-ethylation leading to the formation of 19-norandrosterone (B1242311) has also been detected as a minor metabolic pathway in humans dshs-koeln.de.

Enzymatic Bioconversion Mechanisms

The biotransformation of this compound is primarily mediated by enzymatic processes within the liver.

Role of Hepatic Microsomal Preparations in this compound Metabolism

Hepatic microsomal preparations play a crucial role in the metabolism of this compound ebi.ac.ukresearchgate.netnih.govnih.govnih.govcdnsciencepub.comresearchgate.net. Studies using liver microsomal fractions have demonstrated the conversion of this compound to norethandrolone ebi.ac.uknih.govtandfonline.comnih.gov. These preparations contain the necessary enzymes, such as cytochrome P-450 enzymes and reductases, that catalyze the oxidation and reduction reactions involved in this compound metabolism cdnsciencepub.com. This compound has been shown to enhance the NADPH-dependent hydroxylation of other substrates in hepatic microsomal fractions, indicating its interaction with the microsomal enzyme system cdnsciencepub.com.

Impact of the 17α-Alkyl Group on Metabolic Stability (Prevention of 17β-Hydroxyl Oxidation)

The presence of a 17α-alkyl group, such as the ethyl group in this compound, significantly impacts its metabolic stability tandfonline.commedscape.comwikipedia.org. This modification is known to hinder the metabolic oxidation of the 17β-hydroxyl group, a common metabolic pathway for steroids lacking this substitution researchgate.nettandfonline.commedscape.comwikipedia.org. This increased stability at the C17 position contributes to the oral activity of this compound by reducing first-pass metabolism in the liver mdpi.commedscape.comwikipedia.org. However, the presence of the 17α-alkyl group is also associated with potential hepatotoxicity medscape.comwikipedia.org.

Comparative Metabolic Pathways in Different Organisms

Metabolic pathways of this compound can vary across different organisms and even depending on the specific in vitro system used.

In Vitro Metabolism in Rat Liver Preparations

Studies utilizing in vitro rat liver preparations, specifically a post-mitochondrial supernatant fraction supplemented with co-factors, have shown that this compound undergoes biotransformation. The primary metabolite identified in this system is norethandrolone. nih.govtandfonline.com A secondary, minor metabolite was tentatively identified as 17α-ethyl-5ξ-estrane-3ξ,17β-diol. nih.govtandfonline.com This suggests a metabolic pathway in the rat liver where this compound is converted to norethandrolone. nih.gov

In Vitro Metabolism in Bovine Liver Cells and Subcellular Fractions

The metabolism of this compound (EES) has also been evaluated using bovine liver cells and subcellular fractions, such as microsomes. Incubations with bovine microsomal preparations demonstrated that this compound is extensively biotransformed into norethandrolone (NE). ebi.ac.uknih.gov Further investigations using monolayer cultures of bovine hepatocytes revealed that norethandrolone itself is rapidly reduced to 17α-ethyl-5β-estrane-3α,17β-diol (EED). ebi.ac.uknih.gov These in vitro findings in cattle liver models are considered predictive of the in vivo metabolic pathways. nih.gov

Microbial Transformation by Fungi (e.g., Rhizopus stolonifer)

Microbial transformation studies have explored the metabolic capabilities of fungi in biotransforming this compound. Incubation of this compound with Rhizopus stolonifer (TSY 0471) has been shown to yield oxidative metabolites. Two such metabolites identified are 17α-ethyl-3β,17β-dihydroxy-19-norndrost-4-ene and 17α-ethyl-17β-hydroxy-19-norandrost-4-en-3-one. researchgate.netnih.govtandfonline.comtandfonline.comtandfonline.comorientjchem.org This indicates that fungal species like Rhizopus stolonifer can perform specific oxidative reactions on the this compound structure.

Here is a table summarizing the metabolites identified in different in vitro systems:

| Organism/System | Parent Compound | Major Metabolite(s) | Minor/Other Metabolite(s) |

| Rat Liver Preparations (in vitro) | This compound | Norethandrolone | 17α-ethyl-5ξ-estrane-3ξ,17β-diol (tentative) nih.govtandfonline.com |

| Bovine Liver Microsomes (in vitro) | This compound | Norethandrolone | Not specified in search results |

| Bovine Hepatocytes (in vitro) | Norethandrolone | 17α-ethyl-5β-estrane-3α,17β-diol | Not specified in search results |

| Rhizopus stolonifer | This compound | 17α-ethyl-3β,17β-dihydroxy-19-norndrost-4-ene, 17α-ethyl-17β-hydroxy-19-norandrost-4-en-3-one researchgate.netnih.govtandfonline.comtandfonline.comtandfonline.comorientjchem.org | Not specified in search results |

Metabolite Excretion Patterns in Animal Models

Studies in animal models have investigated the excretion patterns of this compound and its metabolites. In the rat, approximately one-third of an intragastric dose of [3H]this compound was absorbed. nih.gov Within 10 days, 17% of the dose was excreted in urine and 83% in faeces. nih.gov Unchanged this compound was detected in urine. nih.gov In faeces, unchanged this compound was also found, along with two different dihydroxylated dihydro derivatives and one trihydroxylated dihydro derivative. nih.gov

In cattle, after administration of this compound, unchanged this compound was not detectable in either urine or faeces. rsc.org Norethandrolone, a major intermediate metabolite, was detected in urine for a limited period after a lag phase, but faeces samples remained negative for norethandrolone. rsc.org However, 17α-ethyl-5β-estrane-3α,17β-diol (EED) was found in both urine and faeces. nih.govrsc.org EED was identified as the only conversion product in faeces that indicated the administration of this compound. rsc.org In vivo tests in cattle confirmed that EED is excreted as a major metabolite after administration of either this compound or norethandrolone. ebi.ac.uknih.gov EED levels in faeces often exceeded those of norethandrolone, and monitoring EED in urine or faeces can significantly prolong the detection period. nih.govrsc.org

Here is a table summarizing the excretion patterns and detected compounds in animal models:

| Animal Model | Route of Administration | Excretion Route | Detected Compounds |

| Rat | Intragastric | Urine | Unchanged this compound nih.gov |

| Rat | Intragastric | Faeces | Unchanged this compound, two dihydroxylated dihydro derivatives, one trihydroxylated dihydro derivative nih.gov |

| Cattle | Not specified (likely oral or intramuscular based on context) | Urine | Norethandrolone (transiently), 17α-ethyl-5β-estrane-3α,17β-diol nih.govrsc.org |

| Cattle | Not specified (likely oral or intramuscular based on context) | Faeces | Unchanged this compound (not detected) rsc.org, Norethandrolone (not detected) rsc.org, 17α-ethyl-5β-estrane-3α,17β-diol nih.govrsc.org |

Structure Activity Relationship Sar Studies of Ethylestrenol

Influence of the 17α-Ethyl Group on Oral Activity and Metabolic Resistance

The presence of an ethyl group at the 17α position of the steroid structure is a critical modification that impacts the pharmacokinetic properties of ethylestrenol. This alkylation at the C17α position confers improved metabolic stability, particularly resistance to first-pass metabolism in the liver. nsca.com This metabolic resistance is key to allowing this compound to be effective when administered orally, as it can survive passage through the digestive system and liver to reach systemic circulation. wikipedia.orgnsca.com

However, the addition of a 17α-alkyl group is also associated with potential hepatotoxicity. nsca.com While this compound itself has low affinity for the androgen receptor (AR), it is metabolized in the body to norethandrolone (B1679909), which is considered its active form. wikipedia.orgebi.ac.uk This metabolic conversion is influenced by liver enzymes. nih.gov Studies in rats have shown that this compound is metabolized to norethandrolone by liver preparations. nih.gov

Consequences of the 3-Deketo Structure on Androgen Receptor Binding and Pharmacological Profile

This compound possesses a 3-deketo structure, meaning it lacks the ketone group at the C3 position that is typically found in many androgens and anabolic steroids, such as testosterone (B1683101) and norethandrolone. wikipedia.org This structural feature significantly influences its interaction with the androgen receptor (AR). This compound has a very low affinity for the androgen receptor, approximately 5% of that of testosterone and 2% of that of dihydrotestosterone (B1667394) (DHT). wikipedia.org This low binding affinity is a direct consequence of the absence of the 3-keto group.

Despite its low direct affinity for the AR, this compound is effective because it acts as a prodrug for norethandrolone, which does possess a 3-keto group and exhibits higher AR affinity. wikipedia.orgnih.gov The conversion to norethandrolone is crucial for its anabolic and androgenic effects. The pharmacological profile of this compound, therefore, is largely mediated through its active metabolite.

Relationship between Steroid Nuclear Modifications and Anabolic-Androgenic Dissociation

This compound is a derivative of 19-nortestosterone, characterized by the removal of the methyl group at the C19 position. wikipedia.orgwikipedia.org This modification, common to nandrolone (B1676933) derivatives, contributes to a favorable separation of anabolic and androgenic effects compared to testosterone. wikipedia.orgnih.gov The removal of the C19 methyl group tends to increase anabolic activity while decreasing androgenic activity, leading to a higher anabolic-to-androgenic ratio. wikipedia.org

Comparative Analysis of Structural Features with Other Nandrolone Derivatives

This compound shares the core 19-nortestosterone structure with other anabolic steroids like nandrolone and norethandrolone. wikipedia.orgwikipedia.orgwikipedia.org However, key structural differences lead to distinct pharmacological properties.

Compared to nandrolone, this compound has a 17α-ethyl group and lacks the 3-keto group. Nandrolone typically requires parenteral administration (e.g., intramuscular injection) due to its susceptibility to first-pass metabolism, whereas the 17α-ethyl group in this compound allows for oral activity. nsca.com Nandrolone also possesses a 3-keto group and binds directly to the AR. wikipedia.org

Norethandrolone is a closely related derivative that has a 17α-ethyl group like this compound but possesses a 3-keto group. wikipedia.orgwikipedia.org As mentioned, this compound is metabolized to norethandrolone, which is considered its active form. wikipedia.orgebi.ac.uk This suggests that the presence of the 3-keto group in norethandrolone is important for its higher affinity binding to the androgen receptor compared to the parent this compound.

Another related anabolic steroid is oxandrolone, which is a derivative of dihydrotestosterone (DHT) with a 17α-methyl group and a 2-oxa structure (an oxygen atom replacing a carbon at position 2). wikipedia.org While also orally active due to the 17α-alkylation, its structural deviations from the 19-nor series result in a different pharmacological profile and metabolic fate compared to this compound and other nandrolone derivatives. wikipedia.org

The comparative SAR of these compounds highlights how subtle changes in the steroid structure, such as the presence or absence of a 3-keto group, the type of alkylation at the 17α position, and modifications to other rings, can significantly alter metabolic stability, receptor binding affinity, and the balance between anabolic and androgenic effects.

Pre Clinical Pharmacology and Comparative Studies of Ethylestrenol

Anabolic-Androgenic Dissociation Profile

Anabolic-androgenic steroids exert their effects by binding to the androgen receptor (AR). The dissociation between anabolic (myotrophic) and androgenic effects is a key characteristic studied in AAS, often assessed through animal bioassays. wikipedia.org

Anabolic-to-Androgenic Activity Ratio

The anabolic-to-androgenic ratio of an AAS is a significant factor in determining its potential clinical applications. wikipedia.org Compounds with a reduced androgenic:anabolic ratio are generally preferred for conditions like anemia and osteoporosis, or to counteract protein loss. wikipedia.org This ratio is typically determined in animal studies, often using the relative weights of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate or seminal vesicles (indicators of androgenic activity) in male rats. wikipedia.org

Pre-clinical studies, particularly in animal models, have indicated that ethylestrenol possesses a favorable anabolic-to-androgenic ratio. Early pharmacological studies in animals suggested that this compound had a more favorable anabolic/androgenic ratio compared to other compounds like methyltestosterone (B1676486) (20 times more favorable) and ethylnortestosterone (6 times more favorable). oup.com this compound has been described as having strong anabolic effects relative to its androgenic effects. wikipedia.org Some sources indicate this compound has a high ratio of anabolic to androgenic activity, similar to other nandrolone (B1676933) derivatives. wikipedia.org One source specifically states that this compound has an anabolic index of 19, compared to testosterone (B1683101) with an index of 1, methandriol (B1676360) with 7, nandrolone with 4, and stanozolol (B1681124) with 3.8 in animal tests. google.com

However, it is important to note that while animal studies suggest a significant dissociation, complete dissociation of anabolic from androgenic effects has not been achieved with any AAS, and this dissociation may be less marked in humans. wikipedia.orggoogle.com

Here is a table comparing the anabolic index of this compound with other anabolic steroids based on some animal test data:

| Drug | Anabolic Index (Animal Tests) |

| This compound | 19 |

| Testosterone | 1 |

| Methandriol | 7 |

| Nandrolone | 4 |

| Stanozolol | 3.8 |

Note: This data is based on specific animal test results cited and may vary depending on the study and methodology. google.com

In vitro studies examining the relative binding affinity (RBA) of various anabolic steroids to androgen receptors in skeletal muscle and prostate tissue of rats and rabbits have shown that the binding of this compound was too low to determine its RBA in some cases. nih.govguidetopharmacology.org This contrasts with its observed in vivo anabolic activity, highlighting a potential discrepancy between in vitro receptor binding assays and in vivo pharmacological effects. nih.gov

Mechanisms Underlying the Dissociation of Myotrophic and Androgenic Effects

The dissociation between myotrophic (anabolic) and androgenic effects of AAS is thought to involve several mechanisms. Anabolic steroids bind to the AR, and this interaction can modulate gene expression and activate cellular signaling pathways, leading to increased protein synthesis and muscle growth. wikipedia.org

One proposed mechanism for the dissociation, particularly observed with compounds like nandrolone, involves the differential metabolism by 5α-reductase in various tissues. wikipedia.orgnih.govresearchgate.net Androgenic tissues like the prostate have high levels of 5α-reductase, which converts testosterone into the more potent dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.netmedscape.com In contrast, skeletal muscle has negligible 5α-reductase activity. nih.govresearchgate.net For nandrolone, its 5α-reduced metabolite has a lower affinity for the AR than the parent compound, leading to reduced androgenic effects in tissues with high 5α-reductase activity while maintaining anabolic effects in muscle where this conversion is minimal. wikipedia.orgnih.govresearchgate.net

This compound is a 19-nor anabolic steroid and a derivative of nandrolone. wikipedia.org It is known to be metabolized to norethandrolone (B1679909), a related AAS. wikipedia.orgebi.ac.uk The lack of a 3-keto group in this compound is also a structural feature that differentiates it from many other AAS. mdpi.com While the precise mechanisms contributing to this compound's anabolic-androgenic dissociation are not fully detailed in the provided search results, its relationship to nandrolone and its metabolic pathway suggest that differential tissue metabolism of the parent compound and its metabolites may play a role, similar to the proposed mechanism for nandrolone. wikipedia.orgwikipedia.orgnih.govresearchgate.netebi.ac.uk

Effects on Nitrogen Balance and Protein Synthesis in Animal Models

Anabolic steroids are known to stimulate anabolism and inhibit catabolism, promoting the development of muscle mass, strength, and power. nih.gov This is often assessed in pre-clinical studies by evaluating nitrogen balance and protein synthesis.

This compound has been shown to have a marked nitrogen-retaining effect in clinical trials. oup.com In animal studies, anabolic steroids, including this compound, enhance protein synthesis and diminish urinary nitrogen excretion. google.com A positive nitrogen balance indicates an anabolic state, where protein synthesis exceeds breakdown. researchgate.net Studies in various animal models are used to investigate the effects of nutritional interventions and compounds on nitrogen balance and protein synthesis. nih.govfrontiersin.org While the search results confirm that this compound has a positive effect on nitrogen balance and protein synthesis in animals, specific detailed research findings on the magnitude of this effect or comparative data with other steroids in controlled animal studies focusing solely on nitrogen balance were not extensively provided within the search snippets. google.com

Modulation of Hematopoiesis and Erythropoiesis (Pre-clinical Findings)

Anabolic steroids can stimulate bone marrow, leading to increased production of red blood cells, a process known as erythropoiesis. wikipedia.org This effect has led to the use of some AAS in treating certain types of anemia. wikipedia.org

Pre-clinical findings suggest that this compound can enhance hematopoiesis. google.com Anabolic steroids, in general, stimulate erythropoiesis. wikipedia.orgwikipedia.org Studies in animal models have confirmed that certain AAS can increase erythropoiesis. researchgate.netmdpi.comnih.gov While the search results indicate this compound's positive impact on hematopoiesis in pre-clinical settings, detailed mechanisms or specific quantitative data from animal studies on its effects on red blood cell production were not provided in the snippets. google.com

Impact on Hemorheological Parameters (e.g., Platelet Aggregation, Erythrocyte Flexibility, Fibrinolysis)

Hemorheological parameters, such as platelet aggregation, erythrocyte flexibility, and fibrinolysis, relate to the flow properties of blood and the processes involved in blood clotting and clot breakdown. nih.gove3s-conferences.orgahajournals.org

Pre-clinical findings suggest that this compound can have a positive effect on hemorheological parameters. google.com Specifically, this compound has been shown in animal tests to reduce the stickiness of platelets, increase the flexibility of erythrocytes, and enhance fibrinolysis. google.com These effects can facilitate the laminar flow of blood, potentially reducing blood pressure in microcirculation, improving perfusion, and diminishing insult to small vessels and capillaries. google.com

Research indicates that this compound, along with stanozolol, can affect platelet stickiness and fibrinolysis. google.com The fibrinolytic enhancing effect of certain 17α-alkyl steroids, including this compound and stanozolol, appears to depend on their 17α-alkyl group. taylorandfrancis.com This suggests a specific structural requirement for this hemorheological effect.

Comparative Pharmacological Efficacy with Other Anabolic Steroids in Animal Studies

Comparative studies in animal models are crucial for understanding the relative efficacy of different anabolic steroids. These studies often compare the anabolic and androgenic potency, as well as effects on other physiological parameters.

As mentioned in Section 6.1.1, early animal studies indicated that this compound had a more favorable anabolic/androgenic ratio compared to methyltestosterone and ethylnortestosterone. oup.com this compound has been described as having a superior anabolic index compared to testosterone, methandriol, boldenone, nandrolone, and stanozolol in certain animal tests. google.com

While this compound has demonstrated potent anabolic action with decreased androgenic action relative to that anabolic action in animal studies, complete dissociation has not been achieved. google.com Comparative studies on nitrogen balance and protein synthesis in animals have shown that anabolic steroids generally enhance these processes, but specific detailed comparisons of this compound's efficacy against a wide range of other steroids in these areas were not extensively available in the provided snippets. wikipedia.orggoogle.com

Regarding hemorheological effects, positive effects on blood flow mechanisms have been demonstrated with this compound, and it has been noted that no other anabolic steroid tested showed the same range of positive effects (reducing platelet stickiness, increasing erythrocyte flexibility, enhancing fibrinolysis, and reducing thrombosis). google.com This suggests a potentially unique hemorheological profile for this compound compared to other anabolic steroids.

Animal studies have also been used to compare the behavioral effects of different AAS, such as aggression, with studies in rodents confirming that exposure to testosterone and nandrolone, but not stanozolol, increased aggression. nih.gov However, comparative behavioral data specifically including this compound were not found in the provided search results.

Investigations into Growth Promotion in Aquatic Species (e.g., Rainbow Trout, Carp)

Investigations have explored the potential of this compound, an anabolic-androgenic steroid, to promote growth in various aquatic species, including rainbow trout (Salmo gairdneri) and carp (B13450389) (Cyprinus carpio). Studies have shown that this compound can enhance growth and improve nutrient utilization efficiency in these fish. cambridge.orgcambridge.orgcambridge.org

Research on rainbow trout indicated that dietary inclusion of this compound enhanced both the weight and length of the fish. cambridge.orgcambridge.org This effect was observed in trout fed diets containing different protein levels (320 and 430 g protein/kg), with a more pronounced effect on weight compared to length. cambridge.orgcambridge.org The magnitude and duration of these growth-promoting effects were found to be influenced by the dietary protein level. cambridge.orgcambridge.org this compound treatment also led to higher protein assimilation and apparent digestibility in trout, along with lower faecal nitrogen content compared to control groups. cambridge.orgcambridge.org Muscle protein content increased with increasing dietary protein and was also higher in trout administered the steroid. cambridge.orgcambridge.org Furthermore, inclusion of this compound resulted in a reduction in relative liver and gut weight and an increase in kidney weight. cambridge.orgcambridge.org Cellular growth responses in rainbow trout muscle were found to keep pace with total body growth, and dietary protein levels exerted differential effects on cellular growth parameters, which were further modified by steroid treatment. nih.gov

Studies on juvenile common carp have also demonstrated that this compound can significantly enhance growth, measured by increases in both weight and length. researchgate.netresearchgate.net In one study, juvenile common carp were fed this compound in their diet at concentrations ranging from 1.0 to 10 mg/kg for 60 or 90 days. researchgate.net this compound significantly enhanced growth in terms of weight and length increases. researchgate.net

While specific detailed data tables for rainbow trout and carp from the search results are limited in a readily extractable format, the findings consistently indicate a positive effect of this compound on growth and food utilization in these species.

Summary of Research Findings on this compound in Aquatic Species

| Species | Observed Effects | Key Findings |

| Rainbow Trout | Enhanced weight and length, improved food conversion efficiency, increased protein assimilation and digestibility. cambridge.orgcambridge.orgcambridge.org | Growth effects are dependent on dietary protein level. Reduced relative liver and gut weight, increased kidney weight. cambridge.orgcambridge.org Cellular growth in muscle keeps pace with body growth. nih.gov |

| Common Carp | Significant increases in weight and length. researchgate.netresearchgate.net | Growth enhancement observed with dietary inclusion. researchgate.netresearchgate.net |

| Channa striatus | Enhanced growth and conversion efficiency. ias.ac.in | Optimal dose identified. Not an appetite stimulant for this species. Increased absorption efficiency. ias.ac.in |

Advanced Analytical Methodologies for Ethylestrenol and Its Metabolites

Chromatographic Techniques for Isolation and Separation

Chromatographic techniques play a vital role in separating ethylestrenol and its metabolites from complex sample matrices before detection and quantification.

Gas-Liquid Chromatography (GLC) and High-Pressure Liquid Chromatography (HPLC)

Gas-Liquid Chromatography (GLC), a form of Gas Chromatography (GC), is effective for separating volatile and semi-volatile organic molecules based on their boiling points and polarities using a liquid stationary phase. atlaslab.in GC has been historically used for the analysis of anabolic steroids in urine extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC), also known as High-Pressure Liquid Chromatography, is a widely used technique in analytical chemistry for separating, identifying, and quantifying components in liquid mixtures. wikipedia.orgbiomedpharmajournal.org HPLC separates analytes based on their differential interactions with a stationary phase and a mobile phase. wikipedia.orgopenaccessjournals.com It is applicable to a wide range of compounds, including those that are not easily volatile. wikipedia.orgnih.gov HPLC offers high resolution, accuracy, and efficiency. openaccessjournals.com While initially thought to be complementary to GC, HPLC has become a primary method in pharmaceutical analysis due to its versatility with mobile phases and suitability for various substance characteristics. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. wikipedia.org LC-MS/MS, or tandem mass spectrometry, provides enhanced selectivity and sensitivity. wikipedia.orgmdpi.com This technique is widely used for the analysis of steroids in various matrices, including biological fluids. wikipedia.orgnih.gov LC-MS/MS allows for the simultaneous quantification of multiple steroids. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particles (typically sub-2 µm) in the stationary phase, allowing for faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. synzeal.comnih.govslideshare.net UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a preferred technique for steroid analysis due to its speed, sensitivity, reproducibility, and specificity, enabling the simultaneous separation and determination of multi-component steroid mixtures. nih.gov This is particularly advantageous for separating conjugated anabolic androgenic steroids. nih.gov

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used before chromatographic analysis, including GC and HPLC. scharlab.com SPE is employed to isolate analytes of interest from a liquid sample by extracting, partitioning, or adsorbing them onto a solid stationary phase. sigmaaldrich.com This process helps to remove interfering compounds from the sample matrix, thereby reducing complexity, minimizing baseline interferences, and potentially increasing detection sensitivity. thermofisher.com SPE can also be used to concentrate analytes. thermofisher.com

A typical SPE method involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte of interest. scharlab.comyoutube.com The choice of SPE sorbent and method depends on the analyte's properties and the sample matrix. sigmaaldrich.com SPE can be performed using cartridges, 96-well plates for higher throughput, or pipette tips for small volumes. sigmaaldrich.comthermofisher.comyoutube.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique used in conjunction with chromatography for the identification and quantification of this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection and identification power of MS. thermofisher.comwikipedia.org GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including steroids. thermofisher.com It is considered a "gold standard" for forensic substance identification due to its ability to provide a highly specific test. wikipedia.org

In GC-MS, components separated by the GC column are ionized and fragmented in the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio. thermofisher.com Data can be acquired in full scan mode to detect a wide range of ions or in selected ion monitoring (SIM) mode for targeted analysis and increased sensitivity. thermofisher.com GC-MS has been used to determine metabolites of this compound. nih.gov Studies have shown that GC-MS can determine compounds in urine even at minor concentrations. wikipedia.org

GC-MS/MS and High-Resolution Q-Orbitrap Mass Spectrometry (HR-Q-Orbitrap-MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) utilizes a triple quadrupole mass analyzer to provide a higher level of selectivity and sensitivity compared to single quadrupole GC-MS. thermofisher.com GC-MS/MS is particularly useful for quantitative analysis at trace levels, often operated in selected reaction monitoring (SRM) mode to minimize interferences and improve detection limits. thermofisher.com GC-MS/MS methods have been developed for the determination of steroid hormones in various matrices, sometimes incorporating solid-phase derivatization for improved efficiency. mdpi.comusgs.gov

High-Resolution Q-Orbitrap Mass Spectrometry (HR-Q-Orbitrap-MS) combines a quadrupole mass filter with an Orbitrap mass analyzer, offering high resolution and accurate mass measurements. vliz.bethermofisher.com This technology allows for reliable, selective, and accurate target detection, as well as the possibility to screen for unknown compounds. vliz.bethermofisher.com HR-Q-Orbitrap-MS provides high resolving power, which enhances selectivity by separating analytes from matrix interferences, leading to increased confidence in results. thermofisher.com This type of mass spectrometry is used for both qualitative and quantitative analysis and can operate in full MS scan and data-dependent MS2 modes. thermofisher.comnih.gov UHPLC coupled with HR-Q-Orbitrap-MS has been applied for the analysis of endocrine disruptors, including steroids, in complex environmental matrices. vliz.be

Here is a summary of some analytical techniques and their applications:

| Technique | Separation Mechanism | Detection Method | Key Applications for Steroids | Advantages |

| GLC | Partitioning between gas and liquid | Various (e.g., FID) | Volatile/semi-volatile steroid analysis | Effective for volatile compounds |

| HPLC | Partitioning between liquid phases | Various (e.g., UV, MS) | Wide range of steroid analysis, including less volatile ones | Versatile mobile phase, high resolution, accuracy, efficiency |

| LC-MS/MS | Liquid chromatography + Mass Spectrometry | Tandem MS | Steroid identification and quantification in complex matrices | High sensitivity and selectivity, simultaneous multi-steroid analysis |

| UHPLC | Liquid chromatography (small particles) | Various | Fast and high-resolution separation of steroids | Increased speed, resolution, and sensitivity compared to HPLC |

| SPE | Adsorption/partitioning onto solid | Sample Preparation | Clean-up and concentration of steroids from matrices | Removes interferences, concentrates analytes, simplifies matrix |

| GC-MS | Gas chromatography + Mass Spectrometry | Single Quadrupole MS | Identification and quantification of volatile steroids | Specific identification, applicable to volatile compounds |

| GC-MS/MS | Gas chromatography + Tandem MS | Triple Quadrupole MS | Trace level quantitative analysis of volatile steroids | Higher selectivity and sensitivity for targeted analysis |

| HR-Q-Orbitrap-MS | Quadrupole + Orbitrap MS | High Resolution MS | Target and unknown screening, accurate mass measurement | High resolution, accurate mass, enhanced selectivity, qualitative & quantitative analysis |

Data from research findings often involve method validation parameters such as limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and recovery rates for this compound and its metabolites in specific matrices using these techniques. For example, a GC-MS method for anabolic steroids in piglet feed showed extraction efficiencies between 78-98% and detection capabilities ranging from 1.0 to 10.0 ng/g depending on the compound. researchgate.net A validated GC-MS method for urinary steroid metabolites reported high selectivity, accuracy within ±15%, and precision (CV% < 15%). mdpi.com An isotope-dilution GC-MS/MS method for steroid hormones in water reported mean recoveries between 84-104% with relative standard deviations of 6-36% for individual analytes in spiked reagent water. usgs.gov

| Analytical Method | Matrix | Analytes | Key Findings | Source |

| GC-MS | Piglet Feed | Anabolic Steroids (including others) | Extraction efficiency: 78-98%; Detection capability: 1.0-10.0 ng/g | researchgate.net |

| GC-MS | Urine | 32 Urinary Steroid Metabolites | High selectivity; Accuracy: ±15%; Precision (CV%): < 15% | mdpi.com |

| GC-MS/MS | Water | 20 Steroid Hormones (including others) | Mean recoveries (spiked reagent water): 84-104%; RSD: 6-36% | usgs.gov |

| LC-MS/MS | Saliva | Testosterone (B1683101), Cortisol | LOQ: 5 pg/mL (testosterone), 10 pg/mL (cortisol); Sensitive and accurate | nih.gov |

| UHPLC-HR-Q-Orbitrap-MS | Marine Water | Endocrine Disruptors (including steroids) | Allows quantifying target EDCs and screening for unknown compounds | vliz.be |

Immunoassay Development for Screening and Detection

Immunoassays serve as valuable primary screening tools for the initial detection of anabolic steroids and their metabolites in biological samples nih.govnih.govuni.lulgcstandards.com. A key advantage of immunological methods lies in their capacity to bind to broad classes of metabolites that share a common structural motif lgcstandards.com. This characteristic makes them particularly useful for screening purposes, as they can potentially detect both known and previously uncharacterized metabolites of a parent compound like this compound lgcstandards.com.

Research has focused on the development of generic enzyme-linked immunosorbent assays (ELISAs) specifically designed for screening 17α-alkyl anabolic steroid metabolites lgcstandards.com. The development of such immunoassays often involves generating antibodies that target antigens derived from the parent drug or its common metabolites lgcstandards.com. These methods contribute to efficient initial screening processes in analytical workflows.

Strategies for Metabolite Profiling and Biological Marker Identification

Metabolite profiling and identification (MetID) involves the comprehensive qualitative and quantitative study of how a drug is transformed within a biological system uni.lu. This process encompasses the identification and structural elucidation of metabolites, the mapping of metabolic pathways, and the determination of the relative abundance of different metabolites uni.lu.

In vitro liver models, such as isolated hepatocytes and liver microsomes, have proven useful in predicting the in vivo metabolic pathways of steroids, including this compound wikidata.org. Studies utilizing rat liver preparations in vitro have shown that norethandrolone (B1679909) is a major metabolite of this compound wikipedia.orguni.lu. Additionally, a minor metabolite tentatively identified in these early studies was 17α-ethyl-5ε-estrane-3ε,17β-diol wikipedia.orguni.lu. More recent research identifies 17α-ethyl-5β-estrane-3α,17β-diol (EED) and 17α-ethyl-5α-estrane-3α,17β-diol as major metabolites of this compound uni.lu. EED has been officially recognized as a biological marker for the detection of both norethandrolone and this compound, particularly in cattle wikidata.org. In bovine studies, EED was observed as a major excretion product in urine and feces after norethandrolone administration and demonstrated a longer detection period compared to the parent compound or other metabolites, especially in fecal samples.

Metabolites are frequently targeted in analytical strategies because they can be present in biological samples at higher concentrations and for extended durations compared to the parent compound, thereby extending the detection window. In humans, this compound is metabolized through ring reduction and side chain hydroxylation, leading to the formation of a 19-norpregnatriol, which can be detected in urine as an indicator of drug use wikipedia.org. A minor metabolic pathway involves de-ethylation, resulting in the formation of 19-norandrosterone (B1242311) uni.lu.

Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are routinely employed for both the screening and confirmation of anabolic steroids and their metabolites nih.gov. GC-MS is widely regarded as a gold standard in steroid analysis. The implementation of fast GC-tandem mass spectrometry (GC-QqQ-MSn) methods allows for the detection of lower concentrations and significantly reduces analysis times.

Beyond traditional matrices like urine and blood, hair analysis has emerged as an alternative for detecting anabolic steroids, offering a potentially longer detection window nih.govuni.lu. GC/MS methods specifically for the detection of these compounds in hair have been developed nih.gov.

Research Models and Methodologies in Ethylestrenol Studies

In Vitro Cellular and Subcellular Models

In vitro models provide controlled environments to study specific biochemical processes and interactions of ethylestrenol at the cellular and subcellular levels. These models are valuable for elucidating metabolic pathways and receptor binding characteristics.

Isolated Hepatocytes and Liver Microsomal Preparations

Isolated hepatocytes and liver microsomal preparations are frequently used in vitro models for studying the metabolism of this compound. These preparations, particularly from liver tissue, are rich in the enzymes responsible for the biotransformation of xenobiotics, including steroids. psu.edu

Studies using bovine liver cells and subcellular fractions, such as microsomal preparations, have shown that this compound is extensively biotransformed into norethandrolone (B1679909). ebi.ac.ukpsu.edunih.gov Further incubation of hepatocyte monolayer cultures with norethandrolone indicated its rapid reduction to 17alpha-ethyl-5beta-estrane-3alpha, 17beta-diol (EED). ebi.ac.ukpsu.edunih.gov These in vitro findings have been shown to be predictive of in vivo metabolic pathways. psu.edunih.gov

Incubation of this compound with a post-mitochondrial supernatant fraction of rat liver, supplemented with co-factors, yields norethandrolone as the major metabolite. ebi.ac.uktandfonline.comnih.gov A minor metabolite was tentatively identified as 17 alpha-ethyl-5 epsilon-estrane-3 epsilon,17 beta-diol. ebi.ac.uktandfonline.comnih.gov These in vitro studies in rat liver preparations have helped suggest a metabolic pathway for this compound in the rat. ebi.ac.uktandfonline.comnih.gov

Androgen Receptor Binding Assays Using Cytosol Extracts and Recombinant Proteins

Androgen receptor (AR) binding assays are employed to assess the affinity of this compound for the androgen receptor. These assays can utilize cytosol extracts containing the native receptor or recombinant AR proteins. The AR is a nuclear receptor that mediates the effects of androgens by binding to ligands and modulating gene transcription. nih.govnih.gov

While some studies have investigated the binding affinity of various anabolic steroids to the androgen receptor, the relative binding affinity of this compound has been reported as very low in some in vitro studies using recombinant human androgen receptor compared to compounds like methyltestosterone (B1676486). nih.gov

Recombinant AR binding assays, often using the ligand binding domain (LBD) of the receptor, are used to measure the capability of a chemical to bind to the AR. nih.goveuropa.eu These assays, which can be performed in a 96-well plate format, utilize radioactive readouts to detect binding. nih.goveuropa.eu Recombinant androgen receptor proteins from sources like rat and human are available and validated for use in binding assays. thermofisher.com The amino acid sequence of the rat AR ligand binding domain is identical to the human AR-LBD, making rat recombinant protein suitable for studies relevant to the human receptor. nih.goveuropa.eu

Cell-Based Androgen Receptor-Dependent Transactivation Assays

Cell-based androgen receptor-dependent transactivation assays are functional assays that measure the ability of a compound to activate the androgen receptor and subsequently induce gene transcription. These assays typically involve cells transfected with the androgen receptor and a reporter gene construct driven by an androgen response element (ARE). europa.eueuropa.eunih.gov Ligand binding to the intracellular AR leads to translocation to the nucleus, binding to the ARE, and increased reporter gene expression, which can be measured (e.g., via luminescence). europa.eueuropa.eunih.gov

These assays allow for the sensitive detection and monitoring of compounds with AR bioactivity and can discriminate between agonists and antagonists. europa.eueuropa.eu Examples of cell lines used include human prostate cancer cell lines (like PC-3) and osteosarcoma cell lines (like U2-OS) stably transfected with the human AR and a luciferase reporter gene. europa.eueuropa.eu

Animal Model Systems for Pharmacological and Metabolic Studies

Animal models, particularly rodents, are utilized to study the in vivo disposition and metabolism of this compound, providing insights into its absorption, distribution, metabolism, and excretion.

Bovine Liver Models for Metabolic Pathway Elucidation

Bovine liver models, including isolated liver cells and microsomal preparations, have been utilized to study the metabolism of this compound. These in vitro systems are valuable tools for unraveling specific metabolic steps and identifying potential biological markers of anabolic steroid abuse in cattle. nih.gov Studies using bovine microsomal preparations have shown that this compound is extensively biotransformed into norethandrolone, another anabolic steroid. ebi.ac.ukresearchgate.netresearchgate.net Further incubations with hepatocyte cultures indicated that norethandrolone is rapidly reduced to 17α-ethyl-5β-estrane-3α,17β-diol (EED). ebi.ac.ukresearchgate.net In vivo tests have corroborated these findings, confirming that EED is a major metabolite excreted after the administration of either this compound or norethandrolone. ebi.ac.uk The identification of EED is particularly significant for detecting the abuse of this compound or norethandrolone due to its high excretion levels and prolonged presence compared to the parent compounds or other metabolites.

Equine Models for Excretion and Anabolic Effects

Equine models have been used to investigate the excretion and anabolic effects of this compound in horses. This compound is an orally active anabolic steroid that can enhance protein synthesis and reduce urinary nitrogen excretion in horses. google.com It has been noted for having a favorable anabolic action relative to its androgenic action in this species. google.com Studies on urinary excretion in mares administered this compound have shown that the majority of the drug measurable by GC/MS is excreted within 24 hours, with no detectable levels after 44 hours following the last dose. google.com This indicates a relatively rapid excretion profile in horses compared to some other anabolic steroids. google.compaulickreport.com this compound has been linked to increased muscle mass and enhanced performance in horses, leading to its association with doping in equine sports. biotage.com

Aquatic Species (Rainbow Trout, Carp) in Growth and Metabolic Research

This compound has been investigated in aquatic species like rainbow trout (Salmo gairdneri) and carp (B13450389) (Cyprinus carpio) to assess its effects on growth and nutrient utilization. cambridge.orgcambridge.orgasianfisheriessociety.org In rainbow trout, dietary inclusion of this compound has been shown to enhance weight and length gain, particularly at certain dietary protein levels. cambridge.orgcambridge.org It also increased food conversion efficiency and protein efficiency ratio. cambridge.orgcambridge.org The magnitude and duration of these effects were found to be dependent on the dietary protein level. cambridge.orgcambridge.org Cellular growth responses in rainbow trout, such as changes in total proteins, RNA, and DNA in various tissues, were also influenced by this compound supplementation and dietary protein levels. nih.govresearchgate.net In common carp, this compound has been reported to significantly enhance growth in terms of weight and length increases. asianfisheriessociety.orgresearchgate.net Studies have also indicated that this compound can improve food conversion efficiency and increase the RNA/DNA ratio in common carp, suggesting enhanced protein synthesis. asianfisheriessociety.org

Here is a data table summarizing some findings in aquatic species:

| Species | Effect Observed | Key Findings | Source |

| Rainbow Trout | Enhanced growth (weight and length) | Effect dependent on dietary protein level; increased food conversion efficiency and protein efficiency ratio. cambridge.orgcambridge.org | cambridge.orgcambridge.org |

| Rainbow Trout | Influenced cellular growth parameters | Affected total proteins, RNA, and DNA in liver, kidney, and muscle. nih.govresearchgate.net | nih.govresearchgate.net |

| Common Carp | Enhanced growth (weight and length) | Significant increases observed. asianfisheriessociety.orgresearchgate.net | asianfisheriessociety.orgresearchgate.net |

| Common Carp | Improved food conversion efficiency | Efficiency promoted with supplementation. asianfisheriessociety.orgresearchgate.net | asianfisheriessociety.orgresearchgate.net |

| Common Carp | Increased RNA/DNA ratio | Suggestive of enhanced protein synthesis. asianfisheriessociety.org | asianfisheriessociety.org |

Microbial Biotransformation Techniques

Microbial biotransformation techniques have been applied to study the metabolism of this compound. These techniques utilize microorganisms to modify the structure of the steroid, potentially yielding new metabolites. Incubation of this compound with the fungus Rhizopus stolonifer has been shown to produce oxidative metabolites, including 17α-ethyl-3β,17β-dihydroxy-19-norandrost-4-ene and 17α-ethyl-17β-hydroxy-19-norandrost-4-en-3-one. researchgate.nettandfonline.comnih.govtandfonline.comorientjchem.orgtandfonline.comorientjchem.org Biotransformation with Macrophomina phaseolina has also yielded a new metabolite, 1α-methyl, 17β-hydroxy-5α-androstan-3,6-dione. researchgate.net These studies contribute to understanding the potential metabolic fates of this compound in biological systems and can aid in the identification of metabolites relevant for detection purposes.

Here is a data table illustrating microbial biotransformation products:

| Microorganism | This compound Metabolites Produced | Source |

| Rhizopus stolonifer | 17α-ethyl-3β,17β-dihydroxy-19-norandrost-4-ene | researchgate.nettandfonline.comnih.govtandfonline.comorientjchem.orgtandfonline.comorientjchem.org |

| 17α-ethyl-17β-hydroxy-19-norandrost-4-en-3-one | researchgate.nettandfonline.comnih.govtandfonline.comorientjchem.orgtandfonline.comorientjchem.org | |

| Macrophomina phaseolina | 1α-methyl, 17β-hydroxy-5α-androstan-3,6-dione | researchgate.net |

Future Directions in Ethylestrenol Research

Advanced Mechanistic Elucidation of Receptor and Post-receptor Interactions

Future research into ethylestrenol necessitates a more advanced mechanistic elucidation of its interactions with steroid receptors and the subsequent post-receptor events. This compound is recognized as an agonist of the androgen receptor (AR) and also exhibits strong progestogenic effects uni.lu. However, its affinity for the androgen receptor is notably lower compared to endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) uni.lu. The mechanism of action for androgens involves a cascade of pre-receptor, receptor, and post-receptor events initiated by the binding of the steroid or an analog to the androgen receptor guidetopharmacology.org.

Advanced studies should focus on the precise binding kinetics and thermodynamics of this compound and its metabolites with the AR and progesterone (B1679170) receptor (PR) at a molecular level. This includes investigating the specific amino acid residues involved in these interactions and the resulting conformational changes induced in the receptors. Ligand-induced conformational changes in the AR are known to be fundamental for the recruitment of co-regulator proteins and the assembly of transcriptional machinery, which drives AR-mediated gene expression nih.gov. Further research could employ techniques such as X-ray crystallography or cryo-electron microscopy to visualize the binding poses of this compound and its active metabolites within the ligand-binding domains of the AR and PR.

Beyond direct receptor binding, future research should delve into the post-receptor mechanisms. This involves understanding how the activated receptor-ligand complex translocates to the nucleus, interacts with specific DNA response elements (e.g., androgen response elements), and modulates gene transcription. Given that anabolic-androgenic steroids (AASs) have been shown to interact with glucocorticoid, progesterone, and estrogen receptors, exerting multiple effects nih.gov, future studies on this compound should also explore potential cross-talk and interactions with these other steroid signaling pathways at a mechanistic level. Molecular docking studies have already provided initial insights into the interaction of this compound with the estrogen receptor protein, highlighting the involvement of alkyl and pi-alkyl bonds alfa-chemistry.com. Expanding these computational approaches, coupled with experimental validation, will be crucial for a comprehensive understanding of this compound's receptor interaction profile. Defining the precise mechanisms of action is a key aspect of future studies in androgen therapy research guidetopharmacology.org.

Novel Metabolite Identification and Functional Characterization